5,5'-Dinitro-BAPTA-tetramethyl Ester

説明

Historical Context of BAPTA Derivatives in Chelation Chemistry

The journey to highly selective ion chelators like 5,5'-Dinitro-BAPTA-tetramethyl Ester began with earlier, more general-purpose molecules. The evolution of these compounds reflects a growing understanding of the specific requirements for studying biological systems.

Early research into the roles of divalent cations heavily relied on chelators like ethylenediaminetetraacetic acid (EDTA) and ethylene (B1197577) glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid (EGTA). researchgate.net While effective at binding a range of divalent cations, their utility in biological systems was limited by a lack of high selectivity for calcium (Ca²⁺) over other abundant ions, particularly magnesium (Mg²⁺). interchim.fr EDTA, for instance, has a high affinity for both Ca²⁺ and Mg²⁺. researchgate.net EGTA represented an improvement with a higher selectivity for Ca²⁺ over Mg²⁺, but its Ca²⁺ binding was sensitive to pH changes within the physiological range.

This led to the development of BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) by Roger Y. Tsien in 1980. BAPTA was a significant leap forward, designed with aromatic rings that provide a more rigid structure, resulting in a much higher selectivity for Ca²⁺ over Mg²⁺—approximately 100,000-fold. interchim.fr Furthermore, BAPTA's affinity for Ca²⁺ is largely independent of physiological pH, and it boasts faster binding and release kinetics compared to EGTA. interchim.fr

The development of BAPTA and its subsequent analogues revolutionized the study of calcium signaling. By providing a means to control intracellular Ca²⁺ concentrations with high precision, researchers could dissect the role of calcium in a multitude of cellular processes, including muscle contraction, neurotransmitter release, and gene expression. The ability to "clamp" or buffer intracellular calcium at specific levels allows for the investigation of the direct consequences of calcium fluctuations. interchim.fr BAPTA and its derivatives have been instrumental in demonstrating the necessity of Ca²⁺ signals in various cellular events and in understanding the spatiotemporal dynamics of these signals.

Role of Nitro-Substituted BAPTA Esters as Research Tools

To further refine the experimental control over intracellular calcium, various modifications have been made to the core BAPTA structure. Among these, nitro-substituted BAPTA esters have carved out a specific and crucial niche.

A primary challenge in using chelators like BAPTA is their polar, charged nature, which prevents them from readily crossing the nonpolar lipid bilayer of cell membranes. To overcome this, BAPTA and its derivatives are often synthesized in an esterified form, most commonly as acetoxymethyl (AM) esters or tetramethyl esters. open.ac.uk These ester groups mask the negative charges of the carboxylate groups, rendering the molecule more lipophilic and membrane-permeant. open.ac.uk

Once inside the cell, ubiquitous intracellular esterase enzymes cleave the ester groups, liberating the active, charged form of the chelator. open.ac.uk This clever strategy effectively traps the chelator within the cell, allowing it to exert its calcium-buffering effects in the intracellular environment. This method of "loading" cells with chelators has become a standard technique in cell biology research. open.ac.uk

The addition of two nitro (NO₂) groups to the benzene (B151609) rings of the BAPTA molecule at the 5 and 5' positions, creating 5,5'-Dinitro-BAPTA, significantly alters its properties. The primary effect of the electron-withdrawing nitro groups is a substantial reduction in the affinity of the chelator for Ca²⁺. This makes 5,5'-Dinitro-BAPTA a low-affinity calcium buffer.

While high-affinity buffers like the original BAPTA are excellent for studying resting or very low levels of intracellular Ca²⁺, they can become saturated during large and rapid calcium influxes, potentially obscuring the true dynamics of the calcium signal. Low-affinity buffers like 5,5'-Dinitro-BAPTA are designed to address this. They can buffer large increases in intracellular calcium without completely abolishing the signal, allowing researchers to study the effects of attenuated, rather than eliminated, calcium transients. This is particularly valuable in research areas such as synaptic transmission and in studies aimed at protecting neurons from ischemic damage.

The tetramethyl ester form of 5,5'-Dinitro-BAPTA facilitates its entry into cells, where it is then hydrolyzed to its active, low-affinity Ca²⁺-binding form.

Compound Properties

Below is a data table summarizing the key properties of 5,5'-Dinitro-BAPTA and related compounds for comparison.

| Compound | Molecular Formula (Free Acid) | Molecular Weight (Free Acid) | Ca²⁺ Dissociation Constant (Kd) | Key Feature |

| EDTA | C₁₀H₁₆N₂O₈ | 292.24 g/mol | ~0.1 µM (pH 7.4) | General metal ion chelator |

| EGTA | C₁₄H₂₄N₂O₁₀ | 380.35 g/mol | ~150 nM (pH 7.0-7.5) | Higher Ca²⁺ selectivity than EDTA |

| BAPTA | C₂₂H₂₄N₂O₁₀ | 476.44 g/mol | ~160 nM (in the absence of Mg²⁺) interchim.fr | High Ca²⁺ selectivity, pH-insensitive |

| 5,5'-Dinitro-BAPTA | C₂₂H₂₂N₄O₁₄ | 566.43 g/mol | ~7.5 mM nih.gov | Low Ca²⁺ affinity |

| 5,5'-Dimethyl-BAPTA | C₂₄H₂₈N₂O₁₀ | 504.49 g/mol | ~0.15 µM | Higher Ca²⁺ affinity than BAPTA |

| 5,5'-Difluoro-BAPTA | C₂₂H₂₂F₂N₂O₁₀ | 512.41 g/mol | ~0.25 µM | Intermediate Ca²⁺ affinity |

Note: The Kd values can vary depending on experimental conditions such as pH, ionic strength, and temperature.

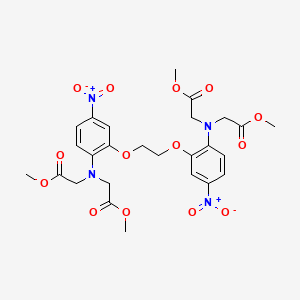

Structure

2D Structure

特性

IUPAC Name |

methyl 2-[2-[2-[2-[bis(2-methoxy-2-oxoethyl)amino]-5-nitrophenoxy]ethoxy]-N-(2-methoxy-2-oxoethyl)-4-nitroanilino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30N4O14/c1-39-23(31)13-27(14-24(32)40-2)19-7-5-17(29(35)36)11-21(19)43-9-10-44-22-12-18(30(37)38)6-8-20(22)28(15-25(33)41-3)16-26(34)42-4/h5-8,11-12H,9-10,13-16H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWTBXUYZCDEHTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN(CC(=O)OC)C1=C(C=C(C=C1)[N+](=O)[O-])OCCOC2=C(C=CC(=C2)[N+](=O)[O-])N(CC(=O)OC)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30N4O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001110488 | |

| Record name | Glycine, N,N′-[1,2-ethanediylbis[oxy(4-nitro-2,1-phenylene)]]bis[N-(2-methoxy-2-oxoethyl)-, dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001110488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

622.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125367-35-3 | |

| Record name | Glycine, N,N′-[1,2-ethanediylbis[oxy(4-nitro-2,1-phenylene)]]bis[N-(2-methoxy-2-oxoethyl)-, dimethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=125367-35-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycine, N,N′-[1,2-ethanediylbis[oxy(4-nitro-2,1-phenylene)]]bis[N-(2-methoxy-2-oxoethyl)-, dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001110488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Chemical Modification Strategies for 5,5 Dinitro Bapta Tetramethyl Ester and Its Derivatives

Synthetic Pathways to 5,5'-Dinitro-BAPTA-tetramethyl Ester

The synthesis of the target compound can be conceptually divided into the formation of the dinitro-substituted BAPTA core and the subsequent esterification of its carboxylic acid functionalities.

The synthesis of the BAPTA framework itself is a well-established process. A common route involves the preparation of a substituted 1,2-bis(o-aminophenoxy)ethane core. For the dinitro derivative, the synthetic strategy typically begins with the nitration of a suitable precursor.

A representative synthetic approach starts with the benzylation and subsequent nitration of 1,4-hydroquinone. beilstein-journals.org This is followed by a regioselective monodeprotection to reveal a single phenolic hydroxyl group. The resulting phenolate is then reacted with 1,2-dibromoethane to form the central bis(phenoxy)ethane linkage. The nitro groups on the aromatic rings are then reduced to anilines. beilstein-journals.org The final step in forming the BAPTA core involves the alkylation of these aniline (B41778) nitrogen atoms with an appropriate acetate-containing reagent, such as ethyl bromoacetate, under basic conditions. beilstein-journals.org The nitration to introduce the 5,5'-dinitro substituents is a critical step that is often carried out on an earlier intermediate in the synthetic pathway.

Table 1: Key Intermediates in a General BAPTA Synthesis Pathway

| Intermediate | Description |

| Benzylated and nitrated 1,4-hydroquinone | Precursor with protected hydroxyl groups and installed nitro functionalities. |

| Monodeprotected nitrated phenol | Intermediate with a free hydroxyl group for subsequent coupling. |

| 1,2-bis(nitrophenoxy)ethane derivative | Core structure formed by coupling with 1,2-dibromoethane. |

| 1,2-bis(aminophenoxy)ethane derivative | Formed by the reduction of the nitro groups to anilines. |

| BAPTA precursor with ester groups | Result of alkylating the aniline nitrogens with an acetate derivative. |

This table outlines the general progression of intermediates in a synthetic route towards the BAPTA core structure.

The four carboxylic acid groups of the BAPTA molecule are highly polar, limiting its ability to cross cell membranes. To overcome this, they are often converted into more lipophilic esters. The tetramethyl ester of 5,5'-Dinitro-BAPTA is a common derivative that can be synthesized through various esterification methods.

One of the most common methods for esterification is the Fischer esterification, which involves reacting the carboxylic acid with an excess of the alcohol (in this case, methanol) in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. This reaction is an equilibrium process, and driving it towards the ester product often requires the removal of water as it is formed.

Another effective method for esterification, particularly for sensitive or sterically hindered substrates, involves the use of coupling agents. For instance, dicyclohexylcarbodiimide (DCC) in the presence of a catalytic amount of 4-(dimethylaminopyridine) (DMAP) can facilitate the esterification of carboxylic acids with alcohols under mild conditions.

Furthermore, alkylation of the carboxylate salts with an alkyl halide, such as methyl iodide, can also yield the corresponding methyl esters. The choice of esterification method depends on the specific substrate and the desired reaction conditions.

Derivatization Approaches for Functionalization

The this compound scaffold can be further modified to introduce reactive functional groups or to incorporate it into more complex molecular systems, such as photolabile "caged" compounds.

The introduction of reactive functional groups onto the BAPTA structure allows for its covalent attachment to other molecules, such as fluorescent probes, proteins, or other biological macromolecules.

A key functionalization strategy involves the reduction of the two nitro groups of this compound to form the corresponding 5,5'-diamino derivative. This transformation introduces two primary aromatic amine groups, which are versatile handles for further chemical modifications. The reduction of aromatic nitro groups is a standard transformation in organic synthesis and can be achieved using various reagents.

Commonly employed methods include catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst and a source of hydrogen, such as hydrogen gas or a transfer hydrogenation reagent like ammonium formate. Other reducing agents, such as tin(II) chloride (SnCl₂) in hydrochloric acid or sodium dithionite (Na₂S₂O₄), can also be effective for this conversion. The resulting diamino BAPTA derivative can then be used in a variety of conjugation reactions, such as amide bond formation with activated carboxylic acids or reaction with isothiocyanates to form thioureas.

"Caged" compounds are molecules whose biological activity is masked by a photolabile protecting group (PPG). Upon irradiation with light of a specific wavelength, the PPG is cleaved, releasing the active molecule with high spatiotemporal control. BAPTA derivatives have been incorporated into caged compounds to allow for the light-induced release of calcium ions.

The synthesis of caged BAPTA derivatives often involves the attachment of a photolabile group, such as an o-nitrobenzyl or a coumarin-based moiety, to the BAPTA core. nih.govresearchgate.netresearchgate.net These PPGs are designed to undergo a photochemical reaction that alters the structure of the chelator, leading to a significant decrease in its affinity for calcium and a subsequent release of the ion.

The design and synthesis of these caged compounds can be complex. For example, an o-nitrobenzyl group can be introduced as a temporary protecting group for a functional group on the BAPTA molecule. nih.gov Upon photolysis, the o-nitrobenzyl group is cleaved, restoring the original functionality and altering the calcium-binding properties of the BAPTA derivative. Similarly, coumarin-based cages can be synthesized, often displaying favorable properties such as high fluorescence enhancement upon uncaging. nih.gov

The integration of this compound or its derivatives into such caged systems would involve chemically linking the BAPTA moiety to the chosen photolabile group. This could be achieved, for example, by utilizing the amino groups of the 5,5'-diamino BAPTA derivative to form a stable linkage with a reactive PPG precursor. The specific synthetic route would depend on the chemical nature of both the BAPTA derivative and the photolabile protecting group.

Table 2: Common Photolabile Protecting Groups for Caging BAPTA Derivatives

| Photolabile Protecting Group | Description |

| o-Nitrobenzyl Derivatives | A widely used class of PPGs that are cleaved upon UV irradiation. nih.govnih.gov |

| Coumarin Derivatives | Often exhibit advantageous photophysical properties, including fluorescence changes upon uncaging. nih.govresearchgate.net |

This table lists two major classes of photolabile protecting groups that have been employed in the synthesis of caged calcium chelators.

Conjugation with Fluorescent Probes and Labels

To visualize the concentration changes of ions like Ca²⁺, non-fluorescent chelators such as 5,5'-Dinitro-BAPTA can be chemically linked to fluorescent molecules (fluorophores). The resulting conjugate acts as a fluorescent indicator, changing its light-emitting properties upon binding to the target ion.

The conjugation process typically involves reacting a functionalized BAPTA derivative with a fluorescent dye. This often relies on standard bioconjugation chemistries, such as the reaction between a thiol group on one molecule and a maleimide group on the other. The choice of fluorescent dye is critical, as its properties can affect the behavior of the final indicator, including its brightness, photostability, and potential for aggregation within cells. nih.gov Green fluorescent dyes like Alexa Fluor 488 are often favored for their reliability in live-cell imaging, though red and far-red dyes are also used to avoid cellular autofluorescence. nih.govscience.gov

The primary strategy for designing BAPTA-based fluorescent indicators is to create a system where ion binding modulates the fluorescence of the attached dye. nih.gov This is most commonly achieved through a mechanism called Photoinduced Electron Transfer (PeT). nih.gov

In the absence of Ca²⁺, the BAPTA moiety is electron-rich. When the attached fluorophore is excited by light, the BAPTA portion can donate an electron to it, quenching the fluorescence and preventing it from emitting a photon. When Ca²⁺ binds to the BAPTA chelator, it withdraws electron density from the aniline nitrogen atoms of the BAPTA core. nih.gov This change in the electronic structure of the BAPTA makes it a poor electron donor, thereby inhibiting the PeT process. As a result, the fluorophore is no longer quenched and can emit light upon excitation, leading to a significant increase in fluorescence intensity that is proportional to the concentration of bound calcium. nih.govresearchgate.net

This design principle has been used to create a wide range of successful calcium indicators by conjugating BAPTA with various fluorophores, including fluorescein (B123965) and rhodamine derivatives. researchgate.netnih.gov

| Indicator | Fluorophore Base | Excitation/Emission (nm, approx.) | Ca²⁺ Dissociation Constant (Kd) | Key Characteristic |

|---|---|---|---|---|

| Fluo-3 | Fluorescein | 506 / 526 | ~390 nM | Large fluorescence increase upon Ca²⁺ binding. nih.gov |

| Rhod-2 | Rhodamine | 552 / 576 | ~570 nM | Red-shifted spectra to reduce autofluorescence. researchgate.net |

| Fura-2 | Benzofuran | 340/380 (ratiometric) / 510 | ~145 nM | Ratiometric dye, allowing for more precise concentration measurements. |

| Indo-1 | Indole | 350 / 475 (Ca²⁺-free), 400 (Ca²⁺-bound) | ~230 nM | Dual-emission ratiometric indicator. |

Mechanistic Studies of Ion Interaction and Release Dynamics

Principles of Metal Ion Chelation by BAPTA Scaffolds

The foundational structure for 5,5'-Dinitro-BAPTA-tetramethyl Ester is the BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) molecule, a high-affinity chelator designed for the selective binding of calcium ions (Ca²⁺). The design of BAPTA represents a significant advancement over previous chelators like EGTA by incorporating the chelating amine groups into an aromatic framework. open.ac.uk This modification of converting alkyl amines into anilines lowers the pKa of the nitrogen atoms, making the Ca²⁺ binding affinity of BAPTA and its derivatives largely independent of pH within the typical physiological range. open.ac.uk The aromatic rings also provide a chromophore that shifts its absorbance spectrum upon ion binding, a useful feature for monitoring chelation. open.ac.uk

The BAPTA scaffold possesses eight coordinating positions—four carboxylate groups, two amine nitrogens, and two ether oxygens—that are precisely arranged to form a stable complex with Ca²⁺. open.ac.uk The tetramethyl ester form, as in this compound, renders the molecule lipid-soluble and membrane-permeant. medchemexpress.com Once inside a cell, ubiquitous intracellular esterase enzymes cleave the ester groups, releasing the active tetra-carboxylate form which is then trapped within the cytosol to buffer intracellular Ca²⁺. medchemexpress.cominterchim.fr

A defining characteristic of the BAPTA framework is its remarkable selectivity for Ca²⁺ over magnesium ions (Mg²⁺), a critical feature given that Mg²⁺ is typically present in the cytosol at concentrations thousands of times higher than basal Ca²⁺ levels. open.ac.ukthermofisher.com This selectivity, which can be greater than 100,000-fold, is inherited from the structural design of its predecessor, EGTA. open.ac.uk

The basis for this discrimination lies in the ionic radii of the cations and the stereochemistry of the chelator. The Ca²⁺ ion has a larger ionic radius (0.99 Å) compared to the Mg²⁺ ion (0.65 Å). open.ac.uk The BAPTA molecule's structure is pre-organized to create a cavity size that perfectly accommodates the larger Ca²⁺ ion, allowing for optimal coordination with the four carboxylate groups and other donor atoms. open.ac.uk Attempting to bind the smaller Mg²⁺ ion would force the negatively charged carboxylate groups into closer proximity, leading to significant electrostatic repulsion and a much less stable complex. open.ac.uk While highly selective against Mg²⁺, BAPTA chelators can also bind other divalent cations such as zinc (Zn²⁺) and some heavy metal ions. thermofisher.com

| Ion | Ionic Radius (Å) | Selectivity with BAPTA |

|---|---|---|

| Ca²⁺ | 0.99 | High |

| Mg²⁺ | 0.65 | Very Low |

| Zn²⁺ | 0.74 | Moderate to High |

The affinity of the BAPTA scaffold for Ca²⁺ can be systematically tuned by adding substituents to its aromatic rings. open.ac.uksigmaaldrich.com The introduction of electron-withdrawing groups, such as the two nitro (NO₂) groups in the 5 and 5' positions of 5,5'-Dinitro-BAPTA, significantly influences its chelation properties. These nitro groups pull electron density away from the benzene (B151609) rings and, consequently, from the aniline (B41778) nitrogen atoms that are crucial for coordinating Ca²⁺. researchgate.net

The binding and release of Ca²⁺ by BAPTA and its derivatives are significantly faster than with EGTA, a key advantage for studying rapid calcium signaling events. thermofisher.comsigmaaldrich.com

| BAPTA Derivative | Substituent Type | Reported Ca²⁺ Dissociation Constant (Kd) | Effect on Affinity |

|---|---|---|---|

| BAPTA | None (parent) | ~160 nM | Reference |

| 5,5'-Dinitro BAPTA | Electron-Withdrawing (NO₂) | 7.5 mM | Decreased |

| 5,5'-Dimethyl BAPTA | Electron-Donating (CH₃) | ~40 nM | Increased |

| 5,5'-Difluoro BAPTA | Electron-Withdrawing (F) | ~270 nM | Slightly Decreased |

Photolytic Uncaging Mechanisms (for Caged Derivatives)

"Caged" compounds are molecules rendered temporarily inert by a photoremovable protecting group (PPG). nih.govnih.gov Irradiation with light of a specific wavelength cleaves this group, rapidly releasing the active molecule. nih.gov While this compound is primarily a chelator, its underlying structure can be conceptually integrated with photolabile technology. The principles of uncaging are most commonly associated with nitrobenzyl-type cages, which could be used to create a photolabile version of a BAPTA derivative.

The photolytic release mechanism for compounds caged with an ortho-nitrobenzyl group is a well-studied photochemical process. nih.govacs.org The process is initiated by the absorption of a photon, which promotes the o-nitrobenzyl group to an excited state. nih.gov This is followed by an intramolecular hydrogen atom transfer from the benzylic carbon (the carbon linking the cage to the molecule of interest) to one of the oxygen atoms of the nitro group. researchgate.netrsc.org

This transfer generates a transient species known as an aci-nitro intermediate. nih.govrsc.org This intermediate is unstable and rapidly undergoes an irreversible rearrangement. The rearrangement leads to the cleavage of the bond connecting the benzylic carbon to the heteroatom of the caged molecule (e.g., an oxygen atom of the BAPTA carboxylate group). This cleavage releases the active molecule and produces a 2-nitrosobenzaldehyde or related byproduct. rsc.org This entire process from excitation to release can occur on a sub-millisecond timescale. wiley-vch.de

Several factors influence the efficiency and speed of the uncaging reaction:

The Leaving Group: The nature of the molecule being released (the "leaving group") can significantly impact the quantum yield. Groups that stabilize radical intermediates tend to be released more efficiently because they lower the energy barrier for the initial hydrogen atom transfer step. researchgate.netrsc.org

Substituents on the Nitrobenzyl Ring: Adding electron-donating groups (e.g., methoxy (B1213986) groups) to the nitrobenzyl ring can red-shift the absorption maximum to longer, less damaging wavelengths, but this often comes at the cost of a lower quantum yield. researchgate.netnih.gov

The quantum yield (Φ) of a photochemical reaction is the fraction of absorbed photons that result in the desired chemical transformation (i.e., uncaging). iucr.org For a caged compound to be practical, it should have a reasonably high quantum yield to ensure that the active molecule can be released in sufficient quantities without requiring excessive light exposure, which could cause photodamage to a biological sample. oup.com

For typical o-nitrobenzyl derivatives, one-photon quantum yields of uncaging are often in the range of 0.1% to 5%, though some optimized versions can be higher. researchgate.netnih.gov There is often an inverse relationship between the wavelength of maximum absorption (λₘₐₓ) and the quantum yield; as modifications are made to shift the absorption to longer wavelengths (e.g., into the near-UV or visible spectrum), the quantum yield tends to decrease. researchgate.netoup.com This presents a fundamental challenge in designing caged compounds that are both sensitive to longer wavelengths and highly efficient. nih.gov Photostability of the caged compound before irradiation is also crucial, ensuring that it does not spontaneously break down or "leak" the active molecule in the dark. nih.gov

| Parameter | Typical Range for Nitrobenzyl Cages | Significance |

|---|---|---|

| Release Rate | ~10² - 10⁵ s⁻¹ | Determines the time resolution of the experiment. royalsocietypublishing.org |

| Quantum Yield (Φ) | 0.001 - 0.05 (0.1% - 5%) | Measures the efficiency of light-induced release. researchgate.net |

| Absorption Max (λₘₐₓ) | ~340 - 400 nm | Wavelength needed for excitation; longer wavelengths are generally less phototoxic. nih.gov |

Intracellular Esterase Activity and Hydrolysis of Ester Groups

The utility of this compound as an intracellular calcium chelator is critically dependent on its chemical transformation once inside a living cell. The tetramethyl ester form of the molecule is a lipophilic and uncharged compound, which allows it to readily diffuse across the lipid bilayer of the plasma membrane. researchgate.net This membrane-permeant characteristic is a deliberate design feature, enabling the compound to be loaded into cells non-invasively. interchim.fr

Once within the cellular cytoplasm, the ester groups are targeted by ubiquitous and non-specific intracellular enzymes known as esterases. medchemexpress.com These enzymes catalyze the hydrolysis of the four acetoxymethyl (AM) ester groups. interchim.fr This enzymatic cleavage is a fundamental activation step, converting the precursor molecule into its biologically active form.

The enzymatic action of intracellular esterases cleaves the ester bonds of this compound, releasing the four carboxylate groups. researchgate.net This hydrolysis reaction transforms the molecule from its neutral, membrane-permeant ester form into a highly charged polyanionic molecule, the 5,5'-Dinitro-BAPTA free acid. nih.gov This resulting tetra-carboxylate ligand is the form capable of binding to calcium ions. medchemexpress.com

A crucial consequence of this conversion is that the newly formed charged molecule is membrane-impermeant. nih.gov This effectively traps the chelator within the cell, preventing it from leaking back out into the extracellular medium. nih.gov This intracellular trapping ensures that the chelator remains in the cytosol where it can buffer calcium concentrations. The general process for AM ester hydrolysis is a well-established strategy for introducing ionic probes into cells. interchim.fr While specific hydrolysis rates can vary between cell types and specific BAPTA derivatives, the fundamental mechanism remains consistent.

The conversion of the tetramethyl ester to its free acid form has significant implications for both the final intracellular concentration of the chelator and its spatial distribution within the cell.

Intracellular Accumulation: The process of hydrolysis and subsequent trapping allows the intracellular concentration of the active chelator to reach levels significantly higher than the initial extracellular concentration used for loading. Research on the parent compound, BAPTA-AM, demonstrates that applying it externally at a concentration of approximately 10 µM can result in an accumulated intracellular concentration of the active, free acid form reaching 1 to 2 mM. nih.gov This accumulation is vital for the chelator to effectively buffer large or rapid calcium transients.

| Parameter | Loading Concentration (Extracellular) | Resulting Concentration (Intracellular) |

| BAPTA-AM | ~10 µM | 1 - 2 mM |

| This table illustrates the significant intracellular accumulation of the active chelator following hydrolysis, based on data for the parent compound BAPTA-AM. nih.gov |

Subcellular Distribution and Functional Consequences: It is generally assumed that the hydrolyzed chelator is distributed homogeneously throughout the cytosol. However, studies involving BAPTA-AM have revealed that its presence can have significant effects on the distribution and function of subcellular organelles. For instance, treatment of cells with BAPTA-AM has been observed to cause a redistribution of mitochondria, leading them to cluster around the nucleus and adopt a more rounded shape. researchgate.net Furthermore, in neuronal cultures, long-term exposure to BAPTA-AM has been shown to induce delayed necrotic cell death, characterized by the swelling and loss of both mitochondria and the endoplasmic reticulum (ER). nih.gov These findings indicate that the intracellular presence of the chelator, while primarily aimed at buffering cytosolic calcium, can also lead to significant alterations in organelle morphology and cellular health.

| Cellular Component / Process | Observed Implication of BAPTA-AM Loading |

| Mitochondria | Altered distribution (clustering around the nucleus) and morphology (rounding). researchgate.net Swelling and loss with prolonged exposure. nih.gov |

| Endoplasmic Reticulum (ER) | Swelling and loss with prolonged exposure. nih.gov |

| Cell Viability (Neuronal) | Induction of delayed necrosis mediated by lipoxygenase-dependent free radicals. nih.gov |

| Signaling Pathways | Inhibition of RANKL-induced phosphorylation of ERK, Akt, and p38 MAPK. nih.gov |

| This table summarizes key research findings on the broader cellular impact following the intracellular hydrolysis of BAPTA-AM. |

These implications highlight that while this compound is a powerful tool for controlling intracellular calcium, its effects are not solely confined to simple chelation in the cytosol but can extend to altering the structure and function of various organelles and signaling pathways.

Applications in Advanced Biological and Biochemical Research Methodologies

Modulation of Intracellular Ion Concentrations

5,5'-Dinitro-BAPTA, particularly in its membrane-permeant acetoxymethyl (AM) ester form, serves as a crucial tool for the experimental modulation of intracellular ion concentrations, specifically that of calcium (Ca²⁺). medchemexpress.com The core utility of BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) and its derivatives lies in their high selectivity for Ca²⁺ over other divalent cations like magnesium (Mg²⁺), which is significantly more abundant within cells. A key advantage of the BAPTA framework is that its affinity for calcium is largely pH-insensitive within the physiological range, and it binds and releases calcium ions much more rapidly than older chelators like EGTA. The addition of the two nitro groups in 5,5'-Dinitro-BAPTA significantly modifies its chelation characteristics, creating a low-affinity buffer.

The acetoxymethyl ester modification allows the compound to passively diffuse across the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the AM groups, trapping the now membrane-impermeant, active 5,5'-Dinitro-BAPTA tetracarboxylate form in the cytosol. medchemexpress.com This active form is then capable of binding to free Ca²⁺ ions, thereby buffering the intracellular concentration of this critical second messenger. medchemexpress.com

Use in Calcium Buffering for Controlled Experimental Environments

The primary application of 5,5'-Dinitro-BAPTA is as a low-affinity intracellular calcium buffer. While high-affinity chelators are effective at clamping resting Ca²⁺ levels, they can become easily saturated during large and rapid calcium influxes, which can obscure the true dynamics of the calcium signal. 5,5'-Dinitro-BAPTA's lower affinity for Ca²⁺ makes it uniquely suited for experiments where the goal is to attenuate, rather than completely abolish, significant calcium transients. medchemexpress.com This allows researchers to create a controlled experimental environment where the effects of dampened, but not eliminated, Ca²⁺ signals can be studied.

By incubating cells with the AM ester form, researchers can control the cytosolic calcium concentration, providing an important method for investigating the multifaceted roles of calcium in cellular physiology. biotium.com This approach has been instrumental in a wide array of studies, from protecting neurons against ischemic damage to exploring the intricacies of muscle contraction and apoptosis.

Table 1: Comparison of BAPTA Derivatives This table provides a comparative overview of different BAPTA derivatives, highlighting their dissociation constants (Kd) which dictate their calcium binding affinities and thus their experimental applications.

| Derivative | Key Feature | Dissociation Constant (Kd) for Ca²⁺ | Primary Application |

| BAPTA | Parent compound, high affinity | ~160 nM | Strong buffering of resting Ca²⁺ levels |

| 5,5'-Dimethyl BAPTA (MAPTA) | Higher affinity than BAPTA | ~90 nM | Studies requiring very efficient Ca²⁺ sequestration |

| 5,5'-Difluoro BAPTA | Moderate affinity | ~250 nM | Buffering moderate Ca²⁺ changes |

| 5,5'-Dibromo BAPTA | Intermediate affinity | ~1.5 µM | Studies of Ca²⁺ mobilization and spatial buffering |

| 5,5'-Dinitro BAPTA | Low affinity | ~15 µM (estimated) | Buffering large, rapid Ca²⁺ influxes without signal elimination |

Studies of Calcium Signaling Pathways and Transients

Calcium signaling is fundamental to a vast number of cellular processes, where transient increases in intracellular Ca²⁺ concentration act as signals that are decoded by various calcium-binding proteins. These signals trigger cascades of downstream events, regulating everything from neurotransmitter release to gene expression. The specific spatial and temporal patterns of these Ca²⁺ signals are critical for determining the cellular response.

5,5'-Dinitro-BAPTA is particularly valuable in dissecting these pathways. By buffering large Ca²⁺ influxes, it allows researchers to investigate the threshold and saturation points of Ca²⁺-dependent processes. For instance, it can help determine whether a cellular response is triggered by the peak amplitude of a Ca²⁺ transient or by the integrated Ca²⁺ signal over time. This modulation is critical for understanding how cells interpret the complex language of calcium signaling.

In neuroscience, calcium influx into the presynaptic terminal is the direct trigger for neurotransmitter release and is thus fundamental to synaptic transmission. The low-affinity buffering capacity of 5,5'-Dinitro-BAPTA has been employed to study this process with precision. Research has shown that loading nerve terminals with 5,5'-Dinitro BAPTA AM can attenuate evoked field excitatory postsynaptic potentials. medchemexpress.com This demonstrates its utility in modulating the direct link between Ca²⁺ influx and synaptic strength. By dampening the presynaptic Ca²⁺ transient, researchers can probe the cooperative nature of Ca²⁺ in triggering vesicle fusion and investigate how changes in Ca²⁺ dynamics, such as those that might occur during synaptic plasticity, affect neurotransmission. nih.gov

"Caged" Compound Applications for Spatiotemporal Control

Distinct from but complementary to the use of passive buffers, "caged" compound technology offers an active method for controlling intracellular ion concentrations with remarkable spatial and temporal precision. nih.govspringernature.com A caged compound is a biologically active molecule that has been rendered inert by covalent attachment of a photoremovable protecting group (the "cage"). nih.govnih.gov When the caged compound is irradiated with light of a specific wavelength, typically UV light, a photochemical reaction cleaves the bond, releasing the active molecule in a process known as photorelease or "uncaging". nih.gov

This technology is particularly powerful for studying Ca²⁺-dependent processes. Caged Ca²⁺ compounds are typically photolabile derivatives of high-affinity chelators like EGTA or BAPTA, such as NP-EGTA and DMNP-EDTA. nih.govthermofisher.com These molecules bind Ca²⁺ with high affinity in their "caged" state. Upon photolysis, the chelator's structure is altered, causing its affinity for Ca²⁺ to decrease dramatically (by several orders of magnitude), thereby releasing a burst of free Ca²⁺ into the immediate environment. nih.govthermofisher.com

Targeted Photorelease of Ca²⁺ within Live Cells and Tissues

The primary advantage of using caged Ca²⁺ is the ability to generate highly localized and rapid increases in Ca²⁺ concentration. springernature.com By focusing a beam of light, such as from a laser, onto a specific subcellular region—like a single dendritic spine, a presynaptic terminal, or a portion of the endoplasmic reticulum—researchers can photorelease Ca²⁺ at that precise location. springernature.comnih.gov This spatiotemporal control is impossible to achieve with global application of agonists or electrical stimulation.

The use of two-photon photolysis further enhances this precision, allowing for uncaging within a tiny focal volume deep within scattering tissue, such as a brain slice. nih.gov This technique has been widely used to stimulate and map synapses, activate Ca²⁺-dependent channels, and trigger Ca²⁺ release from internal stores, providing profound insights into local calcium signaling. springernature.comnih.gov

Table 2: Research Findings Using Calcium Modulation Techniques This table summarizes key findings from studies utilizing calcium buffers and caged compounds to investigate biological processes.

| Technique | Compound Used | Research Area | Key Finding | Reference |

| Calcium Buffering | 5,5'-Dinitro BAPTA AM | Synaptic Transmission | Attenuation of evoked field excitatory postsynaptic potentials, demonstrating modulation of synaptic strength. | medchemexpress.com |

| Calcium Buffering | BAPTA-AM | Neuroprotection | Can protect neurons from ischemic damage by chelating intracellular calcium. | medchemexpress.comnih.gov |

| Calcium Uncaging | Caged Ca²⁺ (general) | Synaptic Vesicle Fusion | Flash photolysis of caged Ca²⁺ can trigger the fusion of synaptic vesicles, enabling the study of exocytosis kinetics. | researchgate.net |

| Calcium Uncaging | NP-EGTA | Ca²⁺-controlled processes | Widely used to induce and study numerous Ca²⁺-dependent events, including secretion in neuronal and non-neuronal cells. | nih.gov |

Investigation of Rapid Biological Processes

Many critical biological processes, such as synaptic transmission, muscle contraction, and exocytosis, occur on a millisecond timescale. nih.govresearchgate.net Studying the kinetics of these events requires methods that can initiate the process with commensurate speed. Caged compounds are ideal for this purpose because photolysis can release the active molecule on a microsecond to millisecond timescale, much faster than conventional methods like fluid perfusion. nih.govsemanticscholar.org

For example, flash photolysis of caged Ca²⁺ in synaptic terminals has been used to study the late steps of Ca²⁺-dependent exocytosis. researchgate.net By generating a nearly instantaneous jump in Ca²⁺ concentration and simultaneously measuring changes in the cell membrane's capacitance (which reflects vesicle fusion), researchers can dissect the kinetics of vesicle release with sub-millisecond resolution. researchgate.net This approach has been crucial in determining the Ca²⁺-dependence and ATP requirements of the synaptic vesicle fusion machinery. researchgate.net

Microinjection and Topical Application Techniques

The delivery of 5,5'-Dinitro-BAPTA, in its active form, into cells is primarily achieved through two principal techniques: direct microinjection and topical application of its membrane-permeant ester form.

Microinjection: This technique involves the direct introduction of the active, hydrophilic form of 5,5'-Dinitro-BAPTA into the cytoplasm of a single cell using a fine glass micropipette. While technically demanding, microinjection offers precise control over the intracellular concentration of the chelator in the targeted cell. This method is particularly advantageous in studies where researchers need to introduce a known amount of the chelator into a specific cell within a larger population or tissue, for instance, in neuroscience to study calcium dynamics in individual neurons.

Topical Application (Incubation): The more common and less invasive method involves the topical application of 5,5'-Dinitro-BAPTA-tetramethyl Ester (or its acetoxymethyl (AM) ester counterpart) to cells or tissues. In this approach, cells are incubated in a physiological buffer containing the esterified compound. biotium.com The lipophilic nature of the ester allows it to passively diffuse across the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the ester groups, converting the molecule into its active, membrane-impermeant tetra-carboxylate form, effectively trapping it within the cytoplasm. biotium.comaatbio.com To aid in the solubilization of the often poorly water-soluble AM esters, a mild non-ionic detergent like Pluronic® F-127 is frequently used as a dispersing agent during the loading process. biotium.cominterchim.fr This incubation method allows for the simultaneous loading of a large population of cells, making it suitable for experiments using cell cultures. mdpi.com

Use as a Building Block for Advanced Molecular Probes

Beyond its direct use as a calcium buffer, the 5,5'-Dinitro-BAPTA framework serves as a critical structural scaffold, or "building block," for the rational design and synthesis of more complex molecular probes. interchim.fr The BAPTA core provides the essential calcium-binding motif, characterized by high selectivity for Ca²⁺ over Mg²⁺ and a rapid binding and release kinetics. The electron-withdrawing nitro groups on the 5 and 5' positions fine-tune the calcium binding affinity, making this specific derivative a versatile starting point for developing probes with tailored properties.

Development of New Fluorescent Indicators

The foundational work in calcium imaging demonstrated that the BAPTA chelator could be chemically linked to various fluorophores to create indicators that signal calcium binding through a change in their fluorescent properties. A key innovation was the decoupling of the Ca²⁺-sensing BAPTA unit from the fluorescent reporter. nih.gov This design principle allows for the creation of a wide array of indicators by attaching the BAPTA moiety to different fluorescent molecules.

The synthesis of these indicators often involves modifying a derivative like this compound. For example, functional groups can be introduced onto the BAPTA structure that can then be reacted with a fluorophore. This strategy led to the development of entire families of visible-light excitable calcium indicators, such as those based on fluorescein (B123965) (e.g., Fluo-3) and rhodamine (e.g., Rhod-2), which combine the BAPTA chelating site with a xanthene chromophore. nih.govresearchgate.net Binding of Ca²⁺ to the BAPTA part of the molecule induces a conformational change that alters the electronic environment of the attached fluorophore, leading to a significant increase in fluorescence intensity. researchgate.net The specific properties of the BAPTA derivative used, such as the dinitro-substituted version, influence the dissociation constant (Kd) of the final indicator, allowing researchers to create probes sensitive to different ranges of calcium concentrations. researchgate.net

Probes for Advanced Microscopy and Live Cell Imaging

Probes derived from the 5,5'-Dinitro-BAPTA scaffold are instrumental in advanced microscopy techniques, particularly in live-cell imaging. mpg.de The ability to visualize dynamic changes in intracellular calcium concentrations in real-time provides invaluable insights into cellular processes ranging from neurotransmission to muscle contraction. Live-cell imaging requires probes that are cell-permeant, specific, and bright, while minimizing phototoxicity to the cells under observation. mpg.de

The development of fluorogenic probes, which become significantly more fluorescent upon binding their target, is a major goal. mpg.de By using 5,5'-Dinitro-BAPTA as a building block, indicators can be designed that exhibit low fluorescence in the calcium-free state and "turn on" upon binding to calcium, thereby improving the signal-to-noise ratio. Furthermore, the versatility of the BAPTA framework allows for its incorporation into probes designed for super-resolution microscopy. nih.govresearchgate.net These advanced imaging techniques, which bypass the diffraction limit of light, demand bright and photostable probes to enable the localization of molecules with nanoscale precision. nih.govarxiv.org The chemical tractability of BAPTA derivatives facilitates their conjugation to various organic dyes suitable for such demanding applications. researchgate.net

Cellular Uptake and Distribution Mechanisms in Research Models

The efficacy of this compound as an intracellular research tool is critically dependent on its ability to enter cells and accumulate to a sufficient concentration. This process is governed by its chemical form and the cell's own transport machinery.

Role of Ester Form in Membrane Permeability

The primary challenge in delivering calcium chelators like BAPTA into cells is their chemical nature. The four carboxylate groups necessary for calcium binding are negatively charged at physiological pH, making the molecule hydrophilic and unable to cross the lipophilic cell membrane. aatbio.com To overcome this barrier, the carboxyl groups are masked by converting them into acetoxymethyl (AM) or other similar esters, creating compounds like this compound. aatbio.com

This esterification neutralizes the negative charges, transforming the polar, cell-impermeant molecule into a much more hydrophobic, uncharged compound. aatbio.com This increased lipid solubility allows the esterified probe to readily diffuse across the plasma membrane and into the cell's cytoplasm via passive diffusion. Once inside the cell, a crucial activation step occurs: non-specific esterase enzymes, which are abundant in the cytoplasm, recognize and hydrolyze the ester bonds. biotium.comaatbio.com This cleavage regenerates the original, negatively charged tetra-carboxylate form of the BAPTA molecule. Now charged and hydrophilic again, the active chelator is trapped within the cell, as it can no longer freely diffuse back across the membrane. nih.gov This trapping mechanism ensures that the chelator accumulates in the cytosol where it can buffer intracellular calcium.

Table 1: Mechanism of Cellular Uptake and Activation of BAPTA Esters

| Step | Location | Process | Chemical Form | Properties |

| 1. Loading | Extracellular | Incubation/Topical Application | This compound | Lipophilic, Uncharged, Membrane-Permeant |

| 2. Diffusion | Cell Membrane | Passive Diffusion | This compound | Crosses the lipid bilayer |

| 3. Activation | Cytoplasm | Enzymatic Hydrolysis by Esterases | 5,5'-Dinitro-BAPTA (active form) | Hydrophilic, Negatively Charged |

| 4. Trapping | Cytoplasm | Retention due to charge | 5,5'-Dinitro-BAPTA (active form) | Membrane-Impermeant, Accumulates Intracellularly |

Influence of Efflux Mechanisms on Intracellular Accumulation

While the ester form facilitates entry, the net intracellular accumulation of the probe can be significantly limited by the activity of cellular efflux pumps. nih.gov These pumps, which are part of the ATP-binding cassette (ABC) transporter superfamily, include proteins like P-glycoprotein (P-gp or MDR1) and Multidrug Resistance-associated Protein 1 (MRP1). nih.govmerckmillipore.com Their physiological role is to protect cells by exporting a wide range of xenobiotics and toxins.

Many fluorescent indicators and their AM ester precursors are substrates for these efflux pumps. nih.gov The pumps can recognize the probe and actively transport it out of the cell, thereby reducing its effective intracellular concentration and compromising its utility as a research tool. asm.org This efflux activity is an energy-dependent process. merckmillipore.com

To counteract this, researchers often co-incubate the cells with inhibitors of these efflux pumps. nih.gov Compounds like probenecid (B1678239) or verapamil (B1683045) are known to block the activity of certain ABC transporters. nih.govaatbio.com By inhibiting efflux, these agents promote the intracellular retention and accumulation of the BAPTA probe, ensuring that a sufficient concentration is reached to effectively buffer calcium or report on its dynamics. The use of efflux pump inhibitors is a standard component in many protocols for loading cells with AM ester-based fluorescent probes. aatbio.com

Theoretical and Computational Investigations

Computational Chemistry and Molecular Modeling of Chelation

Computational modeling has become an indispensable tool in the study of chelating agents like 5,5'-Dinitro-BAPTA. By simulating the molecule's behavior at a quantum and classical level, researchers can gain a detailed understanding of the energetic and structural factors that govern its interaction with calcium ions.

Understanding Ligand-Ion Interactions and Conformational Changes

At the heart of 5,5'-Dinitro-BAPTA's function as a calcium chelator are the intricate interactions between the ligand and the Ca²⁺ ion, as well as the associated conformational changes in the BAPTA backbone. The parent BAPTA molecule is designed with a pre-organized cavity, featuring a rigid aromatic structure, that is sterically and electronically favorable for binding Ca²⁺ with high selectivity over other divalent cations like Mg²⁺. nih.gov

The introduction of two nitro groups at the 5 and 5' positions of the benzene (B151609) rings significantly alters the electronic properties of the chelator. These electron-withdrawing groups reduce the electron density on the phenoxy oxygens and aniline (B41778) nitrogens that coordinate with the calcium ion. This electronic perturbation is the primary reason for the reduced Ca²⁺ binding affinity of 5,5'-Dinitro-BAPTA compared to the parent compound, resulting in a much higher dissociation constant (Kd).

Computational methods, such as Density Functional Theory (DFT), are employed to model these effects. DFT calculations can predict the geometry of the molecule both in its free and ion-bound states, revealing the precise bond lengths and angles of the coordination sphere. nih.govresearchgate.net These calculations can quantify the change in binding energy resulting from the nitro substitution.

Molecular dynamics (MD) simulations further illuminate the chelation process by modeling the dynamic conformational changes that occur upon ion binding. mdpi.com These simulations can track the trajectory of the ligand as it wraps around the Ca²⁺ ion, providing insights into the kinetics of binding and release. For BAPTA derivatives, these simulations can reveal how substitutions on the aromatic rings influence the flexibility and pre-organization of the binding pocket. While specific MD simulation data for 5,5'-Dinitro-BAPTA is not abundant in the literature, the principles derived from simulations of other BAPTA analogues are applicable. nih.govresearchgate.net

Table 1: Comparative Properties of BAPTA Derivatives

| Compound | Key Substituents | Dissociation Constant (Kd) for Ca²⁺ | Primary Application |

| BAPTA | None | ~100 nM | High-affinity Ca²⁺ buffering |

| 5,5'-Dimethyl-BAPTA | Two methyl groups | ~150 nM | Enhanced Ca²⁺ buffering |

| 5,5'-Difluoro-BAPTA | Two fluorine atoms | ~250 nM | Moderate-affinity Ca²⁺ buffering |

| 5,5'-Dinitro-BAPTA | Two nitro groups | ~25 mM | Low-affinity Ca²⁺ buffering |

This table is generated based on data from various sources and provides a comparative overview. Actual Kd values can vary depending on experimental conditions.

Photochemical Reaction Pathway Modeling (for Caged Derivatives)

"Caged" derivatives of chelators like 5,5'-Dinitro-BAPTA are powerful tools for studying dynamic cellular processes. These molecules are rendered biologically inactive by the attachment of a photolabile protecting group. Upon irradiation with light of a specific wavelength, this group is cleaved, releasing the active chelator with precise temporal and spatial control. nih.gov Understanding the mechanism of this uncaging process is critical for designing more efficient and specific caged compounds.

Quantum Mechanical Studies of Photolysis Mechanisms

The photolysis of caged compounds is a complex process governed by the principles of quantum mechanics. Quantum mechanical studies, particularly those employing time-dependent density functional theory (TD-DFT), are essential for elucidating the photochemical reaction pathways. nih.gov These studies can model the absorption of a photon, the transition of the molecule to an excited electronic state, and the subsequent chemical reactions that lead to the cleavage of the protecting group.

While specific quantum mechanical studies on caged 5,5'-Dinitro-BAPTA are not widely published, research on related nitroaromatic caged compounds provides a foundational understanding. The photochemistry often involves a nitro-to-nitrite rearrangement or other complex electronic rearrangements upon photoexcitation. The efficiency of the photolysis, known as the quantum yield, is a key parameter that can be predicted and analyzed through these computational models. researchgate.net Factors such as the nature of the photolabile group, the solvent environment, and the electronic properties of the chelator itself can all influence the reaction pathway and efficiency.

Simulation of Ion Dynamics in Biological Systems

The introduction of an exogenous calcium buffer like 5,5'-Dinitro-BAPTA into a biological system can significantly alter the spatiotemporal dynamics of intracellular calcium signaling. nih.gov Simulating these effects is crucial for correctly interpreting experimental results obtained using this chelator.

Computational models of cellular environments, such as a neuron or a muscle cell, can incorporate the diffusion and reaction kinetics of calcium ions, endogenous calcium-binding proteins, and the added chelator. nih.govnih.gov These simulations allow researchers to explore how a low-affinity, high-capacity buffer like 5,5'-Dinitro-BAPTA modulates calcium transients under various conditions. For instance, in a neuron, these models can predict how the presence of 5,5'-Dinitro-BAPTA affects the amplitude and duration of calcium signals in dendritic spines following synaptic activity. nih.govplos.org

These simulations can also help to understand the potential for non-specific effects. By modeling the distribution of the chelator within different cellular compartments, researchers can assess the extent to which it might buffer calcium in unintended locations. Furthermore, simulations can aid in the design of experiments by predicting the concentration of 5,5'-Dinitro-BAPTA needed to achieve a specific level of calcium buffering without overly perturbing the system. The development of sophisticated, multi-scale models that integrate molecular-level details with cellular-level dynamics is an active area of research that promises to provide a more comprehensive understanding of the role of calcium chelators in biological systems. nih.gov

Future Directions and Emerging Research Avenues

Development of Next-Generation Photolabile Chelators with Tuned Properties

The success of early caged calcium compounds, including BAPTA derivatives, has highlighted the need for a more diverse toolkit of photolabile chelators with precisely tailored properties. researchgate.net The ideal chelator's characteristics are highly dependent on the specific biological process under investigation. researchgate.net Consequently, current research focuses on "tuning" the properties of these molecules to meet experimental demands.

Key areas of development include:

Affinity and Kinetics: The BAPTA framework is known for its high selectivity for Ca²⁺ over Mg²⁺ and its rapid binding kinetics compared to older chelators like EGTA. nih.gov Future development aims to create a spectrum of chelators with a wide range of dissociation constants (Kd) to buffer Ca²⁺ at different baseline concentrations or to study proteins with varying Ca²⁺ sensitivities. nih.gov

Wavelength Sensitivity: A major thrust is the development of chelators that are sensitive to longer wavelengths of light (visible or near-infrared). acs.org Traditional cages like those based on the o-nitrobenzyl group require UV light for photolysis, which can be damaging to cells and has limited tissue penetration. acs.orgnih.gov New chromophores, such as those derived from coumarin, are being developed to create cages that can be cleaved with blue or green light, or via two-photon excitation in the near-infrared range, which is less phototoxic and allows for deeper imaging in tissue. acs.orgnih.gov

Photorelease Efficiency: The quantum yield (the efficiency of photorelease upon absorbing a photon) and the rate of ion release are critical parameters. nih.gov Researchers are designing new caging groups and modifying existing ones to maximize the amount of Ca²⁺ released per photon and to ensure the release is rapid enough to study fast biological processes like neurotransmission. nih.govnih.gov For instance, attaching two photosensitive groups to the BAPTA core has been shown to significantly improve Ca²⁺ release properties. nih.gov

| Compound | Pre-photolysis Kd for Ca2+ | Post-photolysis Kd for Ca2+ | Excitation Wavelength | Key Feature |

|---|---|---|---|---|

| DM-nitrophen | 5 nM | 3 mM | UV (~350 nm) | High pre-photolysis affinity; fragments upon photolysis. researchgate.netnih.gov |

| NP-EGTA | 80 nM | >1 mM | UV (~350 nm) | Large change in affinity; widely used for Ca2+ uncaging. nih.govthermofisher.com |

| nitr-5 | 145 nM | 6.3 μM | UV (~350 nm) | Based on BAPTA; moderate affinity change. researchgate.netnih.gov |

| azid-1 | 2.6 μM | 21 μM | UV (~350 nm) | More photosensitive than nitrobenzyl-based cages. semanticscholar.org |

Integration into Multi-Functional Probes for Orthogonal Control

A significant frontier in cell biology is the ability to independently control multiple signaling pathways simultaneously—a concept known as orthogonal control. nih.gov This allows researchers to dissect the complex interplay between different cellular events. Photolabile chelators like 5,5'-Dinitro-BAPTA are being envisioned as components of more complex, multi-functional molecular systems.

Strategies for achieving orthogonal control include:

Wavelength Orthogonality: This involves using multiple caged compounds that respond to different, non-overlapping wavelengths of light. nih.gov For example, a UV-releasable caged compound could be used alongside a green light-releasable one in the same cell. acs.org A researcher could trigger a Ca²⁺ wave with a flash of UV light and then, moments later, release a different signaling molecule (like a kinase inhibitor) with a flash of green light, allowing for precise temporal control over two distinct pathways. nih.gov

Chemical Orthogonality: This approach combines light-based control with other chemical triggers. Synthetic riboswitches, for instance, can be designed to control gene expression in response to a specific small molecule, which can be used in concert with a light-activated probe. rsc.org

Integrating Probes: Researchers are designing probes that combine a photolabile chelator with other functionalities. For example, a "calcium-sensitive photocage" has been developed that only releases its cargo when it is both illuminated and bound to calcium. nih.gov This creates a chemical "AND" gate, where the probe acts as a coincidence detector, marking cells that exhibit high calcium levels during a specific, light-defined time window. nih.gov Derivatives of 5,5'-Dinitro-BAPTA could be incorporated into such smart probes to report on or control downstream events in a highly conditional manner. This could also be combined with photoswitchable lipids that alter membrane properties or protein activity in response to light of a different wavelength. nih.gov

Advanced Imaging Techniques Utilizing 5,5'-Dinitro-BAPTA-tetramethyl Ester Derivatives

The ability to generate localized calcium signals via uncaging is a powerful complement to advanced microscopy techniques that can visualize cellular structures with unprecedented detail. nih.gov The synergy between calcium uncaging and super-resolution microscopy is a particularly active area of research.

Super-Resolution Microscopy: Techniques like Stimulated Emission Depletion (STED) microscopy and Structured Illumination Microscopy (SIM) can break the diffraction limit of light, allowing visualization of subcellular structures in the tens of nanometers. youtube.com By combining these imaging methods with the two-photon uncaging of a BAPTA derivative, researchers can stimulate a single dendritic spine or a small cluster of synaptic vesicles and simultaneously visualize the resulting structural or functional changes at the nanoscale. nih.govspringernature.com

Two-Photon Uncaging: Two-photon excitation provides intrinsic three-dimensional resolution, allowing for highly localized uncaging deep within scattering tissue with minimal off-target phototoxicity. nih.govnih.gov The use of 5,5'-Dinitro-BAPTA derivatives in two-photon uncaging experiments allows for the precise mapping of calcium-sensitive receptor locations and the localized stimulation of neurons within intact neural circuits. nih.gov Dynamic-clamp controlled two-photon uncaging is an emerging technique that allows for real-time feedback control of the uncaging laser power to generate user-defined, physiological calcium waveforms inside a cell. nih.gov This offers an unparalleled level of control for studying how the precise dynamics of Ca²⁺ signals are interpreted by the cell. nih.gov

Applications in Systems Biology and Complex Biological Networks

Systems biology aims to understand the integrated behavior of complex biological systems, from signaling pathways to entire cellular networks. embopress.org Caged compounds are poised to become critical tools in this field by allowing researchers to move beyond passive observation to actively perturbing networks with high precision. researchgate.net

By using a tool like this compound to introduce a defined input (a pulse of Ca²⁺) at a specific node in a network, scientists can study how this perturbation propagates through the system. This approach can help:

Map Network Topology: By stimulating one part of a cell and observing the response in another, researchers can trace the functional connections between different signaling molecules and organelles. springernature.com

Understand Signal Processing: Cells process information based on the frequency, amplitude, and spatial location of signals. springernature.com Photolabile chelators allow researchers to systematically vary these parameters and observe how the network's output changes, revealing the logic of cellular signal processing.

Build Predictive Models: The quantitative data obtained from precise perturbation experiments can be used to build and validate computational models of cellular networks. embopress.org A model parameterized with data from uncaging experiments can then be used to predict how the cell will respond to more complex stimuli.

The ability to deliver controlled, localized signals with tools derived from 5,5'-Dinitro-BAPTA provides a powerful method for reverse-engineering the complex molecular circuits that govern cell life. researchgate.net

Q & A

Q. Q1. What are the key considerations for synthesizing 5,5'-Dinitro-BAPTA-tetramethyl Ester, and how does its esterification process compare to other BAPTA derivatives?

Methodological Answer: The synthesis typically involves direct esterification of the parent BAPTA scaffold with nitro and methyl groups. For example, 3,3′,5,5′-tetramethylbiphenyl derivatives are synthesized via acid-catalyzed esterification using p-toluenesulfonic acid (p-TSA), which optimizes reaction efficiency and minimizes side products . Critical factors include reaction temperature (often 80–100°C), stoichiometric ratios of reagents, and purification via column chromatography to isolate the esterified product. Compared to non-nitrated BAPTA esters, the nitro group introduces steric hindrance, requiring longer reaction times and inert atmospheres to prevent decomposition.

Q. Q2. How can researchers validate the calcium-chelating properties of this compound in vitro?

Methodological Answer: Standard validation involves fluorometric titration using a calcium-sensitive dye (e.g., Fura-2) in buffered solutions. Prepare calcium calibration buffers with varying free [Ca²⁺] using EGTA/Ca-EGTA systems, and measure the fluorescence intensity of the compound at excitation/emission wavelengths specific to its nitro-BAPTA scaffold. Compare the dissociation constant (Kd) to literature values for unmodified BAPTA derivatives (e.g., Kd ~160 nM for BAPTA-AM). Ensure pH stability (7.2–7.4) to avoid ester hydrolysis during experiments .

Advanced Research Questions

Q. Q3. How can conflicting data on intracellular calcium buffering efficiency be resolved when using this compound in neuronal studies?

Methodological Answer: Discrepancies often arise from variations in esterase activity (for AM ester hydrolysis) or compartmentalization in organelles. To address this:

- Use compartment-specific markers (e.g., MitoTracker for mitochondria) to assess subcellular localization.

- Quantify hydrolysis kinetics via HPLC to measure intracellular free acid concentrations.

- Compare results with low-affinity chelators (e.g., 5,5'-Dibromo-BAPTA) to isolate nitro-specific effects.

Refer to NMR-based validation methods, such as ¹⁹F NMR for fluorinated analogs, to correlate chelator efficacy with Ca²⁺ dynamics in live cells .

Q. Q4. What strategies optimize the use of this compound in fluorescence imaging while minimizing photobleaching artifacts?

Methodological Answer:

- Excitation wavelength tuning: Use near-infrared (NIR) excitation (e.g., 750–800 nm) to reduce phototoxicity.

- Quencher pairing: Co-load with non-fluorescent quenchers (e.g., QSY21) to suppress background noise.

- Two-photon microscopy: Apply pulsed lasers to enhance signal-to-noise ratios in deep-tissue imaging.

- Control experiments: Validate specificity using calcium-free buffers and competitive inhibitors (e.g., EGTA). Document protocols in detail to ensure reproducibility .

Q. Q5. How does the nitro group in this compound influence its interaction with lipid bilayers compared to non-nitrated analogs?

Methodological Answer: The nitro group increases hydrophobicity, enhancing membrane permeability but potentially causing nonspecific binding. To evaluate:

- Perform partition coefficient assays (logP) using octanol-water systems.

- Use surface plasmon resonance (SPR) to measure binding kinetics to lipid monolayers.

- Compare cellular uptake rates via flow cytometry in AM ester-loaded cells.

Contradictory results may arise from cell-type-specific esterase activity; include negative controls with esterase inhibitors (e.g., bis-p-nitrophenyl phosphate) .

Methodological Challenges and Solutions

Q. Q6. What are the limitations of using this compound in high-throughput screening (HTS) for calcium signaling pathways?

Methodological Answer:

- Limitations: Slow hydrolysis kinetics in certain cell lines, fluorescence interference with HTS readouts (e.g., luminescence).

- Solutions:

Q. Q7. How can researchers address discrepancies between in vitro and in vivo calcium buffering data using this compound?

Methodological Answer:

- In vivo limitations: Poor tissue penetration, rapid clearance.

- Mitigation strategies:

- Use nanoparticle encapsulation to enhance bioavailability.

- Combine with two-photon imaging for real-time in vivo tracking.

- Cross-validate with genetically encoded calcium indicators (e.g., GCaMP) in transgenic models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。